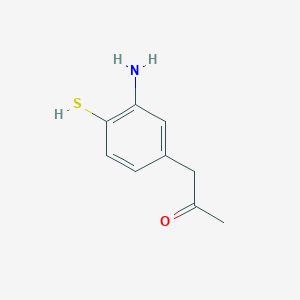
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid is a halogenated analog of L-meta-tyrosine, an amino acid derivative. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a chlorinated and hydroxylated phenyl ring. It has been studied for its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid typically involves a multi-step process starting from commercially available halogenated phenols. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom to the phenol ring.
Hydroxylation: Addition of a hydroxyl group to the phenol ring.
Amino Acid Formation: Coupling the modified phenol with an amino acid precursor to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Amino-3-(2-chloro-5-oxophenyl)propanoic acid.
Reduction: Formation of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on plant growth and development, particularly in crop protection.
Medicine: Investigated for its potential as a biodegradable herbicide with minimal environmental impact.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the hydroxyl group on the phenyl ring.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.
2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
2-amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14) |
Clave InChI |
SXGCFARYLWNICC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)



![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)



![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
![2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)
